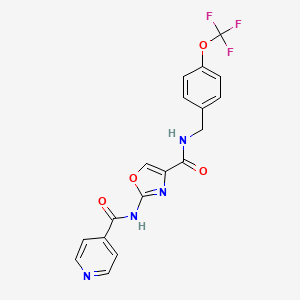![molecular formula C22H23N5O3S B2479486 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide CAS No. 896292-88-9](/img/structure/B2479486.png)
1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés du furane ont gagné en importance en chimie médicinale en raison de leur efficacité thérapeutique. Les chercheurs ont exploré le potentiel antibactérien de ce composé contre les bactéries Gram-positives et Gram-négatives . Sa structure unique peut offrir de nouveaux mécanismes d'action, ce qui en fait un candidat prometteur pour lutter contre la résistance microbienne.
- Certains composés contenant du furane présentent une activité antitumorale. Par exemple, les (E)-6-[2-(furan-2-yl)éthényl]-1,2,4-triazin-5-ones ont démontré une sensibilité contre des lignées cellulaires spécifiques et un large spectre d'effets antitumoraux .
- Les études théoriques peuvent fournir des informations sur le comportement du composé. Les chercheurs ont exploré ses interactions moléculaires, sa stabilité et sa réactivité . De telles recherches contribuent à comprendre ses applications potentielles.
- Un dérivé contenant un échafaudage triazole a montré une activité cytotoxique puissante contre diverses lignées cellulaires cancéreuses . Ses valeurs IC50 nanomolaires mettent en évidence son potentiel en tant qu'agent anticancéreux.
- De nouvelles 5-benzylidène-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones ont été synthétisées et évaluées pour leur activité antibactérienne et antifongique . Leur efficacité contre différentes souches souligne leur polyvalence.
- Au-delà des propriétés antibactériennes et antitumorales, les dérivés du furane ont été explorés pour leurs effets anti-ulcéreux, diurétiques, relaxants musculaires et anti-inflammatoires . Leur potentiel pharmacologique diversifié justifie des recherches plus approfondies.
Activité antibactérienne
Propriétés antitumorales
Investigations mécanistiques moléculaires
Cytotoxicité contre les cellules cancéreuses
Les thiazolidin-4-ones comme antibactériens et antifongiques
Autres avantages thérapeutiques
Mécanisme D'action
Target of Action
The compound “1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide” contains a triazole ring, which is a common feature in many biologically active compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
This can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Triazole derivatives have been found to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Pharmacokinetics
Triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles and low toxicity .
Result of Action
Based on the wide range of biological activities associated with triazole derivatives, it can be speculated that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide are largely determined by its structural features. The presence of the furan, thiazole, and triazole rings in its structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds containing furan, thiazole, and triazole rings have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that the compound may influence cell function and impact various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural features, it is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-13-4-2-5-15(12-13)17(26-9-7-14(8-10-26)19(23)28)18-21(29)27-22(31-18)24-20(25-27)16-6-3-11-30-16/h2-6,11-12,14,17,29H,7-10H2,1H3,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWQGMNPFRVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
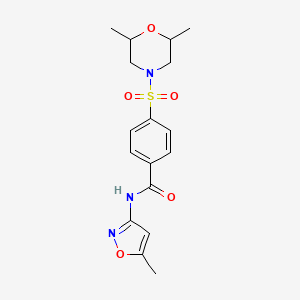
![N-(2-chlorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2479406.png)
![6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2479408.png)
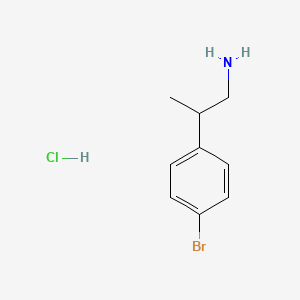
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2479410.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
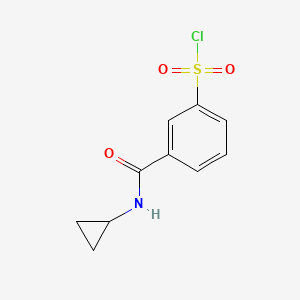
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2479415.png)
![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)
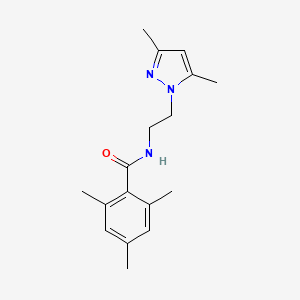
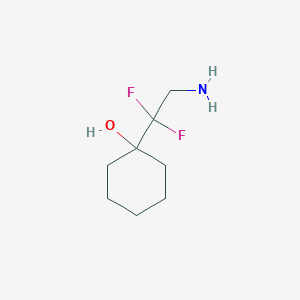
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2479423.png)
